1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride
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Overview
Description
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a 3-(4-bromophenyl)oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized from oxetane derivatives, such as 3-(4-bromophenyl)-3-oxetanyl methanol.
Substitution Reaction: The oxetane derivative is then reacted with piperazine under suitable conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the oxetane moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-oxetanyl)piperazine: This compound is structurally similar but lacks the bromophenyl group.
3-(4-bromophenyl)oxetan-3-yl methanol: This compound contains the oxetane and bromophenyl groups but lacks the piperazine moiety.
Uniqueness
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine dihydrochloride is unique due to the combination of the piperazine ring and the 3-(4-bromophenyl)oxetane moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
CAS No. |
2763750-51-0 |
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Molecular Formula |
C13H19BrCl2N2O |
Molecular Weight |
370.1 |
Purity |
95 |
Origin of Product |
United States |
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